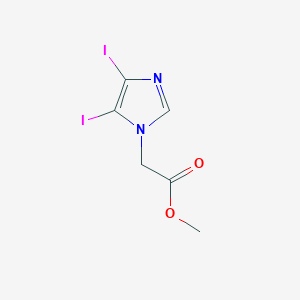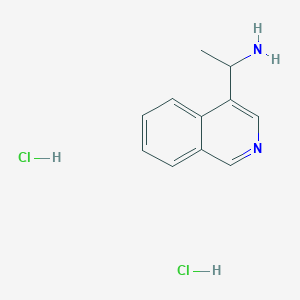
1-Isoquinolin-4-ylethanamine ; dichlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
1-Isoquinolin-4-ylethanamine;dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential neuroprotective and antimicrobial properties.
Medicine: It is investigated for its anticancer potential and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
Isoquinoline derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
Isoquinoline derivatives have been reported to disrupt biological membrane systems . More research is needed to understand the exact interaction of this compound with its targets.
Biochemical Pathways
Isoquinoline derivatives have been associated with antioomycete activity against certain phytopathogens .
Result of Action
Some isoquinoline derivatives have shown potential in plant disease management .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isoquinolin-4-ylethanamine;dihydrochloride can be synthesized through various methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions .
Industrial Production Methods: Industrial production often involves the use of metal catalysts or catalyst-free processes in water. For example, the Ullmann-type reaction using CuCl and amino acids as ligands has been employed for efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isoquinolin-4-ylethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxide.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitroisoquinoline and halogenated isoquinoline.
Comparaison Avec Des Composés Similaires
1-Isoquinolin-4-ylethanamine;dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Berberine: An isoquinoline alkaloid with broad-spectrum anticancer activity.
These compounds share structural similarities but differ in their specific biological activities and applications.
Propriétés
IUPAC Name |
1-isoquinolin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)11-7-13-6-9-4-2-3-5-10(9)11;;/h2-8H,12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKUBZDKLNNHQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC2=CC=CC=C21)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
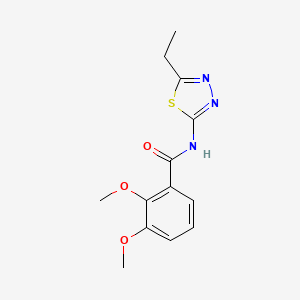

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)
![N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2395330.png)
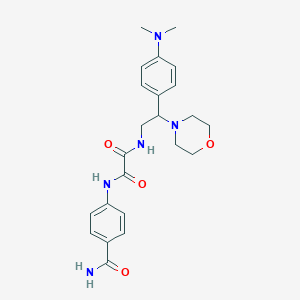
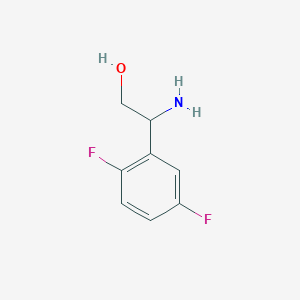
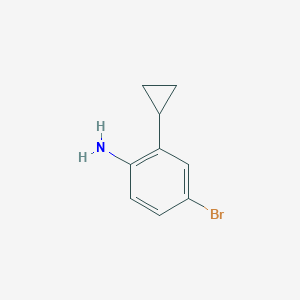
![N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2395335.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)
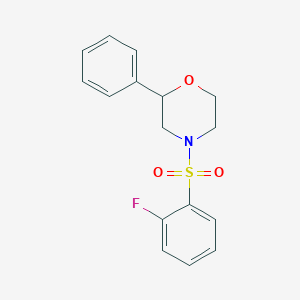
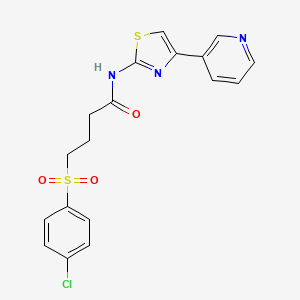
![N-[(2-chlorophenyl)methyl]-3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B2395343.png)
